Ethyl chloro((4-nitrophenyl)hydrazono)acetate
Overview
Description
Ethyl chloro((4-nitrophenyl)hydrazono)acetate is an organic compound with the molecular formula C10H10ClN3O4 It is a derivative of hydrazone, characterized by the presence of a chloro group, an ethyl ester, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro((4-nitrophenyl)hydrazono)acetate typically involves the condensation of ethyl chloroacetate with 4-nitrophenylhydrazine. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazone linkage. The reaction conditions generally include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl chloro((4-nitrophenyl)hydrazono)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Formation of substituted hydrazones.
Reduction: Formation of ethyl amino((4-aminophenyl)hydrazono)acetate.
Hydrolysis: Formation of chloro((4-nitrophenyl)hydrazono)acetic acid.
Scientific Research Applications
Ethyl chloro((4-nitrophenyl)hydrazono)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Biological Studies: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of ethyl chloro((4-nitrophenyl)hydrazono)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release active pharmacophores. The molecular targets and pathways involved would vary based on the specific derivative and its intended therapeutic use. For example, reduction of the nitro group to an amino group could lead to compounds that interact with specific enzymes or receptors.
Comparison with Similar Compounds
Ethyl chloro((4-nitrophenyl)hydrazono)acetate can be compared with other hydrazone derivatives, such as:
- Ethyl chloro((4-methoxyphenyl)hydrazono)acetate
- Ethyl chloro((4-aminophenyl)hydrazono)acetate
- Ethyl chloro((4-bromophenyl)hydrazono)acetate
Uniqueness
The presence of the nitro group in this compound imparts unique electronic properties, making it a versatile intermediate for further chemical modifications. The nitro group can be selectively reduced or substituted, providing access to a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOPSNIZZCCXGW-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27143-13-1 | |
Record name | Acetic acid, chloro((4-nitrophenyl)hydrazono)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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